molecular formula C8H12OS B13572436 7-Thiaspiro[3.5]nonan-2-one

7-Thiaspiro[3.5]nonan-2-one

Katalognummer: B13572436
Molekulargewicht: 156.25 g/mol
InChI-Schlüssel: IIEKUUQVUCVKAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Thiaspiro[35]nonan-2-one is a heterocyclic organic compound characterized by a spiro-connected sulfur atom and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with a suitable ketone precursor in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Thiaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Thiaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 7-Thiaspiro[3.5]nonan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom can form strong interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Oxaspiro[3.5]nonan-2-one: Similar structure but with an oxygen atom instead of sulfur.

    7-Azaspiro[3.5]nonan-2-one: Contains a nitrogen atom in place of sulfur.

Uniqueness

7-Thiaspiro[3.5]nonan-2-one is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in different types of chemical reactions and interactions, making this compound particularly versatile in various applications.

Eigenschaften

Molekularformel

C8H12OS

Molekulargewicht

156.25 g/mol

IUPAC-Name

7-thiaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H12OS/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2

InChI-Schlüssel

IIEKUUQVUCVKAD-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC12CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.